molecular formula C19H19Cl2NO2 B6561596 2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091073-98-1

2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No.: B6561596
CAS No.: 1091073-98-1
M. Wt: 364.3 g/mol
InChI Key: GKULGURSTZMWPH-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-phenyloxan-4-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO2/c20-15-6-7-17(21)16(12-15)18(23)22-13-19(8-10-24-11-9-19)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULGURSTZMWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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